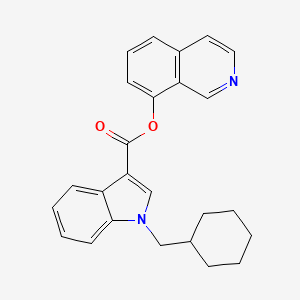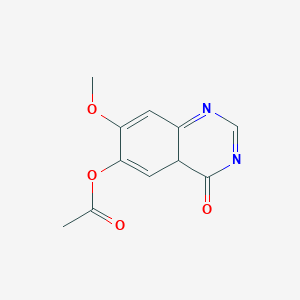
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate is a chemical compound with the molecular formula C11H10N2O4 It is a derivative of quinazoline, a heterocyclic compound that has been widely studied for its various biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate typically involves multiple steps. One common method starts with the chlorination of 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. This intermediate is then subjected to nucleophilic substitution reactions with various anilines to produce the desired compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Commonly involves nucleophilic substitution reactions, especially with aniline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield various substituted quinazoline derivatives .
科学的研究の応用
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Medicine: Serves as a key intermediate in the synthesis of anti-tumor agents like Gefitinib and Poziotinib.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
類似化合物との比較
Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Poziotinib: A pan-HER inhibitor with potential anti-tumor activity.
Uniqueness
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate is unique due to its specific structural features and its role as an intermediate in the synthesis of various anti-tumor agents. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in synthetic organic chemistry .
特性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5,7H,1-2H3 |
InChIキー |
VNDZFOUCJMDIHY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2C(=NC=NC2=O)C=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


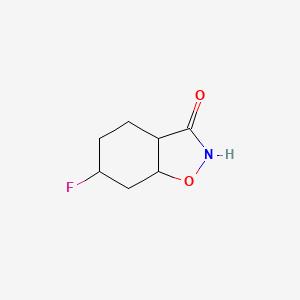
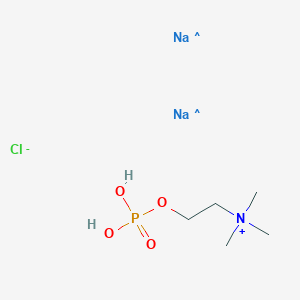
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)

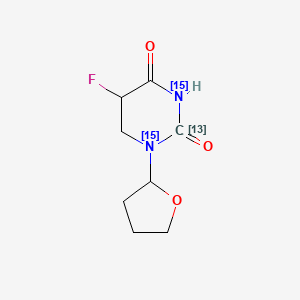
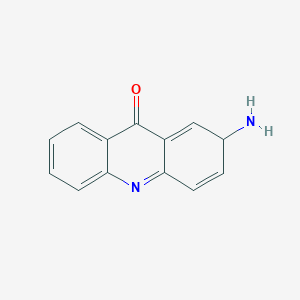
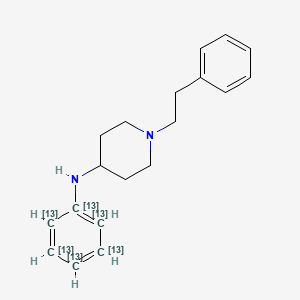

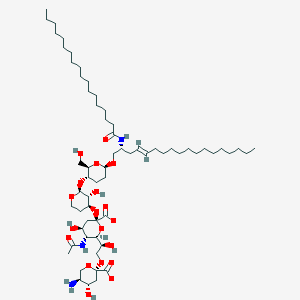
![4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)

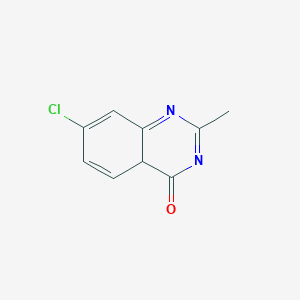
![4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
